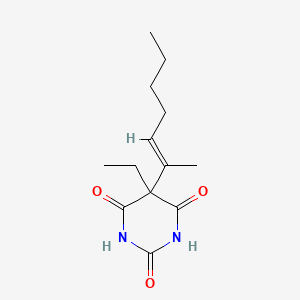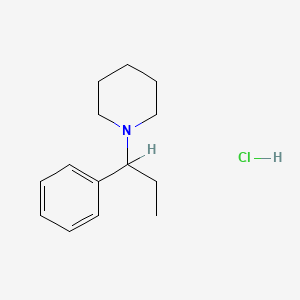
1-Phenylpropylpiperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylpropylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
The synthesis of 1-Phenylpropylpiperidine hydrochloride can be achieved through several routes. One common method involves the reaction of 1-phenylpropylamine with piperidine in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization from an appropriate solvent.
Another method involves the alkylation of piperidine with 1-phenylpropyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
1-Phenylpropylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form using aqueous sodium hydroxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can lead to the formation of benzoic acid derivatives, while reduction can yield saturated hydrocarbons.
科学研究应用
1-Phenylpropylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential use in treating neurological disorders, pain management, and as anesthetics.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds .
作用机制
The mechanism of action of 1-Phenylpropylpiperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors, particularly those involved in the modulation of dopamine and serotonin levels. This interaction can lead to various physiological effects, including analgesia, sedation, and potential therapeutic benefits for neurological disorders .
The molecular pathways involved include the inhibition of neurotransmitter reuptake, modulation of receptor activity, and alteration of signal transduction pathways. These effects are mediated through the binding of the compound to specific receptor sites, leading to changes in cellular activity and neurotransmitter release.
相似化合物的比较
1-Phenylpropylpiperidine hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom. It is widely used in organic synthesis and as a precursor for more complex derivatives.
Methylphenidate: A piperidine derivative used as a medication for attention deficit hyperactivity disorder (ADHD). It has a similar structure but includes additional functional groups that enhance its pharmacological activity.
Meperidine: An opioid analgesic with a piperidine ring structure.
The uniqueness of this compound lies in its specific structural features and its potential applications in various fields of research and industry. Its ability to interact with neurotransmitter systems and its versatility in chemical reactions make it a valuable compound for scientific exploration.
属性
CAS 编号 |
73790-75-7 |
|---|---|
分子式 |
C14H22ClN |
分子量 |
239.78 g/mol |
IUPAC 名称 |
1-(1-phenylpropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-2-14(13-9-5-3-6-10-13)15-11-7-4-8-12-15;/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3;1H |
InChI 键 |
QXGJWVRNVGNKGQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)N2CCCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol](/img/structure/B14467371.png)

![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)
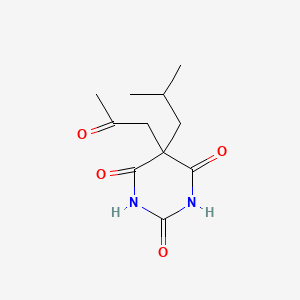

![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)
![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)
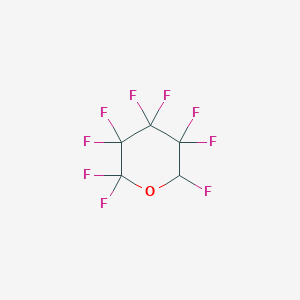
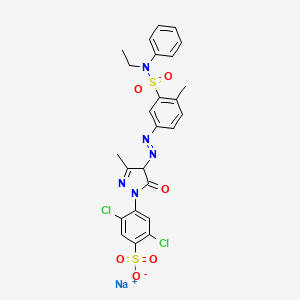
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
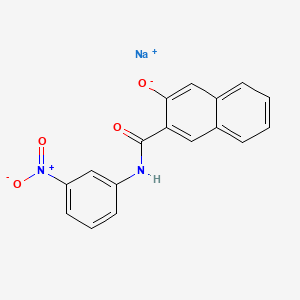
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)
![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)
